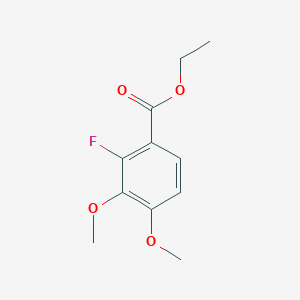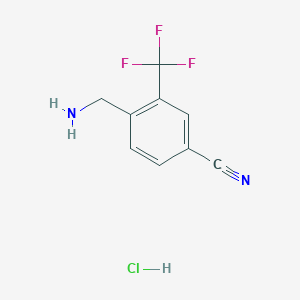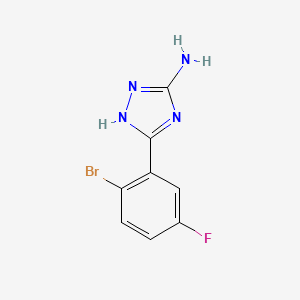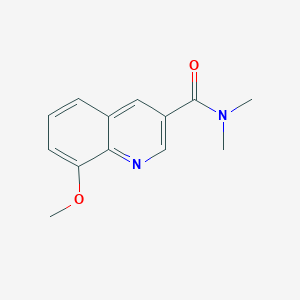
4-Hydroxy-6-methylpyrimidine-2-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-6-methylpyrimidine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H6N2O3 It is a derivative of pyrimidine, characterized by the presence of a hydroxyl group at the 4th position, a methyl group at the 6th position, and a carboxylic acid group at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-6-methylpyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-hydroxy-6-methylpyrimidine with carbon dioxide under high pressure and temperature to form the desired carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy-6-methylpyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of 4-oxo-6-methylpyrimidine-2-carboxylic acid.
Reduction: Formation of 4-hydroxy-6-methylpyrimidine-2-methanol.
Substitution: Formation of 4-halo-6-methylpyrimidine-2-carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-6-methylpyrimidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-hydroxy-6-methylpyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyl and carboxylic acid groups play crucial roles in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules.
Vergleich Mit ähnlichen Verbindungen
- 2-Hydroxy-6-methylpyridine-4-carboxylic acid
- 2-Hydroxy-6-methylisonicotinic acid
Comparison: While 4-hydroxy-6-methylpyrimidine-2-carboxylic acid shares structural similarities with these compounds, it is unique due to the presence of the pyrimidine ring, which imparts distinct chemical and biological properties. For example, the pyrimidine ring can engage in different types of interactions compared to the pyridine ring, leading to variations in reactivity and biological activity.
Eigenschaften
CAS-Nummer |
1240596-66-0 |
|---|---|
Molekularformel |
C6H6N2O3 |
Molekulargewicht |
154.12 g/mol |
IUPAC-Name |
4-methyl-6-oxo-1H-pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C6H6N2O3/c1-3-2-4(9)8-5(7-3)6(10)11/h2H,1H3,(H,10,11)(H,7,8,9) |
InChI-Schlüssel |
MVUGCOXOYCZYFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)NC(=N1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-Chloro-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B13668866.png)


![5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13668874.png)


